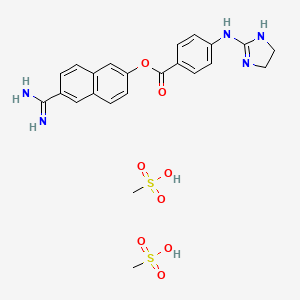
Sepimostat dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sepimostat dimethanesulfonate involves multiple steps. One common method includes the reaction of naphthalene derivatives with benzoic acid derivatives in the presence of catalysts and specific reaction conditions . The process often requires an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Sepimostat dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like triethylamine (TEA).
Common Reagents and Conditions
Oxidizing Agents: TBHP
Reducing Agents: Hydrogen gas with palladium catalyst
Bases: Triethylamine (TEA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
Neuroprotection
Mechanisms of Action
Sepimostat exhibits significant neuroprotective effects through the inhibition of N-methyl-D-aspartate (NMDA) receptors, particularly the NR2B subunit. In studies involving rat models, sepimostat demonstrated a protective effect against NMDA-induced retinal degeneration, which is crucial for conditions like excitotoxicity and ischemia/reperfusion injury. The compound inhibited [3H]ifenprodil binding to rat brain membranes, indicating its potential as an NMDA receptor antagonist .
Case Study: Retinal Protection
In a controlled experiment, intravitreal injections of sepimostat were administered alongside NMDA to assess its protective effects on retinal morphology. Results showed that sepimostat completely prevented NMDA-induced changes in the ganglion cell layer and inner plexiform layer thickness, suggesting its efficacy in preserving retinal structure under excitotoxic stress .
Pancreatitis Treatment
Pharmacological Effects
Both sepimostat and nafamostat have been shown to exhibit significant activity in animal models of pancreatitis. These compounds inhibit serine proteases that play a critical role in the pathophysiology of acute pancreatitis. However, while nafamostat has been clinically utilized for this purpose, sepimostat's development was discontinued for reasons that remain unclear .
Data Table: Efficacy in Pancreatitis Models
| Compound | Model Type | Efficacy Observed | Reference |
|---|---|---|---|
| Sepimostat | Rat Pancreatitis | Significant activity | |
| Nafamostat | Rat Pancreatitis | Clinically used |
Potential Cosmetic Applications
Recent studies have explored the formulation of cosmetic products incorporating sepimostat due to its skin-protective properties. The compound's ability to modulate inflammatory responses may provide benefits in dermatological formulations aimed at reducing skin irritation and promoting healing .
Case Study: Cosmetic Formulation Development
Research has indicated that formulations containing serine protease inhibitors can enhance skin barrier function and reduce inflammatory markers in vitro. This opens avenues for sepimostat's application in developing topical treatments for skin conditions .
Wirkmechanismus
The mechanism of action for Sepimostat dimethanesulfonate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C23H27N5O8S2 |
|---|---|
Molekulargewicht |
565.6 g/mol |
IUPAC-Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C21H19N5O2.2CH4O3S/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21;2*1-5(2,3)4/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26);2*1H3,(H,2,3,4) |
InChI-Schlüssel |
ICYICMXERRTCPY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N |
Synonyme |
6-amidino-2-naphthyl-(4-(4,5-dihydro-1H-imidazol-2-yl)amino)benzoate dimethanesulfonate FUT 187 FUT-187 sepimostate mesilate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















